
(5-Bromopentyl)malonic Acid Diethyl Ester
Vue d'ensemble
Description
(5-Bromopentyl)malonic Acid Diethyl Ester is a chemical compound with the molecular formula C₁₂H₂₁BrO₄ and a molecular weight of 309.20 g/mol . It is a derivative of malonic acid and is known for its photodynamic activity in experimental studies . This compound absorbs light at a wavelength of 520 nm and emits fluorescence at 620 nm when excited by light . It is soluble in organic solvents such as chloroform, toluene, and dichloromethane .
Méthodes De Préparation
(5-Bromopentyl)malonic Acid Diethyl Ester can be synthesized through the reaction of 1,5-dibromopentane with diethyl malonate . The reaction typically involves the use of a strong base such as sodium ethoxide to deprotonate the diethyl malonate, followed by nucleophilic substitution with 1,5-dibromopentane . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
(5-Bromopentyl)malonic Acid Diethyl Ester undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Hydrolysis: It can be hydrolyzed to produce malonic acid derivatives.
Common reagents used in these reactions include strong bases like sodium ethoxide, nucleophiles such as amines or thiols, and oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include substituted malonates and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
(5-Bromopentyl)malonic Acid Diethyl Ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of (5-Bromopentyl)malonic Acid Diethyl Ester involves its ability to act as a photodynamic agent . When exposed to light of a specific wavelength, it absorbs the light energy and emits fluorescence . This property can be utilized in various applications, including imaging and therapy. The molecular targets and pathways involved in its photodynamic activity are still under investigation, but it is believed to interact with cellular components leading to the generation of reactive oxygen species .
Comparaison Avec Des Composés Similaires
(5-Bromopentyl)malonic Acid Diethyl Ester can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester of malonic acid used in various organic syntheses
Propriétés
IUPAC Name |
diethyl 2-(5-bromopentyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrO4/c1-3-16-11(14)10(12(15)17-4-2)8-6-5-7-9-13/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCAZGWJCVMTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCBr)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402863 | |
| Record name | Diethyl (5-bromopentyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1906-95-2 | |
| Record name | Diethyl (5-bromopentyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
